1,1,2-Trimethylpropylamine hydrochloride
Description
Significance of Amine Hydrochlorides in Organic Synthesis and Chemical Science
Amine hydrochlorides are a class of organic salts formed from the reaction of an amine with hydrochloric acid. organicreactions.org This conversion from a free base amine to its hydrochloride salt is a fundamental and widely utilized strategy in chemical science, primarily due to the significant changes it imparts on the molecule's physical and chemical properties.
One of the most critical advantages of converting an amine to its hydrochloride salt is the substantial increase in water solubility. wikipedia.org Many organic amines, particularly those with larger alkyl or aryl groups, are sparingly soluble or insoluble in aqueous solutions. By forming the ionic hydrochloride salt, the compound can more readily dissolve in water, a property that is highly desirable in medicinal chemistry and pharmaceutical development to enhance the bioavailability of active ingredients. wikipedia.orgorganic-chemistry.org The European Pharmacopoeia, for instance, lists over 200 hydrochlorides as active substances in medications. organicreactions.org
Beyond solubility, amine hydrochlorides often exhibit greater stability and a longer shelf-life compared to their corresponding free bases. organicreactions.org The salt form can protect the reactive amine group, making the compound less susceptible to degradation over time. organicreactions.org This stability is crucial for the storage and formulation of chemical reagents and pharmaceutical products.
In the realm of organic synthesis, amine hydrochlorides serve as versatile reagents. They are frequently used as amination agents. openochem.org Recently, research has demonstrated their novel use as bifunctional reagents where both the amine and the hydrochloride components participate in the reaction, maximizing atom economy in line with the principles of green chemistry. ontosight.ai For example, in certain copper-catalyzed reactions, the amine hydrochloride can act as both an amino group source and a chlorine source, preventing the release of hydrochloric acid as waste. openochem.orgontosight.ai
The key properties and advantages of amine hydrochlorides are summarized in the table below.
| Property | Amine (Free Base) | Amine Hydrochloride (Salt) | Significance in Chemical Science |
| Solubility | Generally low in water, high in organic solvents | High in water, lower in non-polar organic solvents | Enhanced bioavailability for pharmaceuticals, ease of use in aqueous reactions. wikipedia.orgorganic-chemistry.org |
| Stability | Can be less stable, prone to oxidation/degradation | Generally more stable, longer shelf-life | Improved storage, formulation, and handling of chemicals and drugs. organicreactions.org |
| Physical State | Often liquids or low-melting solids | Typically crystalline solids | Easier to handle, purify, and weigh accurately. nih.gov |
| Reactivity | Nucleophilic and basic | Less nucleophilic; acts as a source of the amine | Used as stable precursors or reagents in synthesis; can offer different reactivity profiles. organicreactions.orgopenochem.org |
Research Landscape of Substituted Propylamine (B44156) Derivatives in Academic Chemistry
Substituted propylamine derivatives represent a broad class of organic compounds that are the subject of extensive research in academic and industrial chemistry, particularly in the field of medicinal chemistry. The propylamine scaffold is a versatile building block that can be readily modified with various substituents to modulate its biological activity.
A significant area of investigation involves the synthesis and evaluation of these derivatives as potential therapeutic agents. For example, novel propylamine derivatives have been synthesized and assessed for their ability to inhibit squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis, positioning them as potential hypolipidemic agents. ontosight.ai Other research has focused on 2-(3'-substituted-2'-hydroxypropylamino)pyridines, which have been investigated for anticonvulsant and cardiac activities. researchgate.net
The structural modifications of the propylamine backbone are diverse and targeted toward interaction with specific biological targets. Research into α-substituted cyclopropylamine (B47189) derivatives has yielded potent inhibitors of histone demethylase KDM1A, an enzyme implicated in cancer. cymitquimica.com Similarly, derivatives of 2-(dipropylamino)tetralin, which contains a propylamine substructure, have been prepared to study their interaction with serotonin (B10506) (5-HT1A) receptors, which are important targets for neurological drugs. google.com
The research findings highlight the chemical tractability and pharmacological importance of the substituted propylamine motif. The ability to introduce a wide range of functional groups allows chemists to fine-tune the steric and electronic properties of these molecules to optimize their interaction with biological receptors and enzymes.
| Propylamine Derivative Class | Research Focus | Potential Application |
| Squalene Synthase Inhibitors | Synthesis of novel derivatives to lower cholesterol and triglycerides. ontosight.ai | Treatment of hyperlipidemia. |
| 2-Hydroxypropylamino-pyridines | Investigation of anticonvulsant and cardiac properties. researchgate.net | Development of antiepileptic and cardiac drugs. |
| α-Substituted Cyclopropylamines | Inhibition of histone demethylase KDM1A. cymitquimica.com | Anticancer therapies. |
| 2-(Dipropylamino)tetralins | Exploration of interactions with serotonin 5-HT1A receptors. google.com | Development of drugs for neurological disorders. |
Historical Context and Evolution of Research on 1,1,2-Trimethylpropylamine Hydrochloride in Synthetic Chemistry
Specific research focused exclusively on the synthesis and historical evolution of this compound is not extensively documented in prominent chemical literature. The compound, also known by synonyms such as 1,2,2-trimethylpropylamine hydrochloride or 3,3-dimethyl-2-butylamine hydrochloride, belongs to the class of sterically hindered, or tertiary, alkylamines. cymitquimica.com The historical context of this compound is therefore best understood through the evolution of synthetic methods for this general class of molecules.
The synthesis of highly branched tertiary alkylamines has historically presented a challenge in organic chemistry. Direct alkylation of ammonia (B1221849) or less-substituted amines often leads to over-alkylation, producing a mixture of primary, secondary, tertiary amines, and quaternary ammonium (B1175870) salts, making it difficult to isolate the desired product cleanly. masterorganicchemistry.com
A landmark development in the synthesis of tertiary alkylamines was the discovery of the Ritter reaction, first described by John J. Ritter in 1948. organicreactions.orgwikipedia.org This reaction provides a powerful method for preparing N-substituted amides from a nitrile and a substrate capable of forming a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid. wikipedia.orgopenochem.org The resulting amide can then be hydrolyzed to yield the corresponding tertiary alkylamine. The Ritter reaction is particularly useful for creating amines with a tertiary alkyl group attached to the nitrogen, a structural feature of 1,1,2-trimethylpropylamine.
The general mechanism for producing a tertiary alkylamine via the Ritter reaction is as follows:
Carbocation Formation: A tertiary alcohol (like 3,3-dimethyl-2-butanol, a precursor to the target amine) is protonated by a strong acid, followed by the loss of water to form a tertiary carbocation.
Nucleophilic Attack: A nitrile (e.g., acetonitrile) acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion.
Hydrolysis: The nitrilium ion is then hydrolyzed by water to form an N-substituted amide.
Amide Cleavage: The final step involves the hydrolysis of the amide, typically under acidic or basic conditions, to liberate the free tertiary alkylamine.
Salt Formation: The amine can then be reacted with hydrochloric acid to produce the stable hydrochloride salt. nih.gov
While specific historical papers detailing the first synthesis of this compound are scarce, its preparation falls squarely within the scope of established and historically significant methodologies like the Ritter reaction, which made the synthesis of such sterically demanding amines practical and efficient. organicreactions.orgwikipedia.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTAYKJBSPQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183919 | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29772-69-8 | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Isomerism of 1,1,2 Trimethylpropylamine Hydrochloride
Stereoisomeric Forms and Their Implications in Synthetic Research
The structure of 1,1,2-trimethylpropylamine features a chiral center at the second carbon atom of the propyl chain, the point of attachment for the amine group. This chirality gives rise to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. Understanding and controlling these isomeric forms is a critical aspect of synthetic research, influencing the pathways chosen for its preparation and purification.
The synthesis of chiral compounds like 1,1,2-trimethylpropylamine often results in a racemic mixture, which is a 50:50 blend of the two enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is a significant challenge in synthetic chemistry. libretexts.org A common strategy involves the use of a chiral resolving agent to form diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by methods such as fractional crystallization. libretexts.org
Enantiomeric and Diastereomeric Considerations in Amine Hydrochlorides
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For a molecule with one chiral center, like 1,1,2-trimethylpropylamine, two enantiomers exist, often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.com In an achiral environment, enantiomers exhibit identical physical properties, making their separation difficult. researchgate.net
Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They arise when a compound has two or more chiral centers. While 1,1,2-trimethylpropylamine itself only has one chiral center, the formation of its hydrochloride salt by reacting the racemic amine with an enantiomerically pure chiral acid would result in a mixture of diastereomeric salts. libretexts.org These diastereomers will have distinct physical properties, such as melting points and solubilities, which allows for their separation. researchgate.net Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
The ability to distinguish and separate stereoisomers is fundamental in many areas of chemical research. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with other chiral molecules or biological systems.
Conformational Analysis and Molecular Structure Studies
Conformational analysis of 1,1,2-trimethylpropylamine hydrochloride involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The protonated amine group (NH3+) and the bulky tert-butyl group create significant steric hindrance, which influences the preferred conformations of the molecule.
Solid-State Structures and Crystallographic Insights
X-ray Diffraction Analysis of this compound and Related Amine Derivatives
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. icdd.com While specific crystallographic data for this compound was not found in the search results, the analysis of related amine hydrochlorides provides valuable insights.
Analysis of Intermolecular Interactions and Crystal Packing in Aminium Salts
The crystal packing of aminium salts, including this compound, is largely governed by electrostatic interactions and hydrogen bonding. The positively charged ammonium (B1175870) group (R-NH3+) acts as a hydrogen bond donor, while the negatively charged chloride anion (Cl-) acts as a hydrogen bond acceptor. spectroscopyonline.com
Stereochemical Assignments Through Crystallography
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a specific enantiomer, provided that a suitable single crystal can be obtained. This is often achieved by co-crystallizing the chiral amine with a chiral counter-ion of known absolute configuration, forming a diastereomeric salt. The analysis of the diffraction data from this salt allows for the unambiguous assignment of the (R) or (S) configuration to the chiral center of the amine. nih.gov
This method has been successfully applied to determine the absolute configuration of various chiral amines. nih.gov The determination of the absolute stereochemistry is crucial for understanding the structure-activity relationships of chiral molecules.
Advanced Spectroscopic Methods for Structural Elucidation
The definitive identification of this compound relies on the application of sophisticated spectroscopic techniques. These methods provide a detailed view of the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Substituted Propylamines
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial information for its structural assignment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the protonated amine group (-NH₃⁺) would likely appear as a broad singlet. The chemical shift of these protons can be variable and is influenced by the solvent and concentration. The protons of the methyl and methine groups will exhibit distinct signals based on their chemical environments.
Due to the chiral center at the second carbon of the propyl chain, the two methyl groups attached to the first carbon are diastereotopic. This means they are in slightly different chemical environments and would therefore be expected to show separate signals in a high-resolution NMR spectrum.
A predicted ¹H NMR spectrum would show:
A singlet for the two equivalent methyl groups attached to the tertiary carbon.
A doublet for the methyl group adjacent to the methine proton.
A multiplet (likely a quartet or more complex) for the single methine proton, which is coupled to the adjacent methyl group protons.
A broad singlet for the amine protons.
The integration of these signals would correspond to the number of protons in each group, confirming the structure. For instance, the ratio of the integrated signals for the methyl groups to the methine proton to the amine protons would be 6:3:1:3.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal would be expected for each unique carbon atom.
Based on the structure, one would predict five distinct signals in the ¹³C NMR spectrum, corresponding to:
The two equivalent methyl carbons attached to the tertiary carbon.
The tertiary carbon itself (C1).
The chiral methine carbon (C2).
The methyl carbon attached to the chiral center.
The carbon of the second methyl group attached to the chiral center, which is non-equivalent to the first due to chirality.
The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the adjacent protonated amino group. The carbon atom bonded directly to the nitrogen (C1) would be expected to appear at a lower field (higher ppm value) compared to the other alkyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C1-CH₃ (x2) | ~1.3 | ~25-30 | Singlet |
| C2-CH | ~2.0 | ~35-40 | Multiplet |
| C2-CH₃ | ~1.1 | ~15-20 | Doublet |
| -NH₃⁺ | Broad, variable | - | Singlet |
| C1 | - | ~55-60 | - |
| C2 | - | ~35-40 | - |
Note: These are predicted values based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns.
For 1,1,2-trimethylpropylamine, the free base would have a molecular weight of approximately 101.19 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 101. As an amine with an odd number of nitrogen atoms, it follows the nitrogen rule, exhibiting an odd nominal molecular mass. whitman.edujove.com
The fragmentation of aliphatic amines is characterized by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized immonium ion.
For 1,1,2-trimethylpropylamine, the most likely fragmentation pathways would involve the loss of different alkyl radicals from the molecular ion:
Loss of an ethyl radical (•CH₂CH₃): This would be a result of cleavage of the bond between the C1 and C2 carbons, leading to a fragment with m/z = 72.
Loss of a methyl radical (•CH₃): Cleavage of a bond between the C1 carbon and one of its attached methyl groups would result in a fragment with m/z = 86. The loss of the largest alkyl group is often favored in the fragmentation of amines. whitman.edu
The base peak in the mass spectrum of a primary amine is often the result of alpha-cleavage. whitman.edu In the case of 1,1,2-trimethylpropylamine, the relative abundance of the fragments would depend on the stability of the resulting carbocations and radicals.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 1,1,2-Trimethylpropylamine
| m/z | Proposed Fragment | Origin |
| 101 | [C₆H₁₅N]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 72 | [C₄H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 58 | [C₃H₈N]⁺ | Rearrangement and loss of propene |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage with rearrangement |
Note: The fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization - EI).
Chemical Reactivity, Transformations, and Synthetic Applications of 1,1,2 Trimethylpropylamine Hydrochloride
Amine Reactivity in Hydrochloride Salt Forms
Amines are characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties. libretexts.orgncert.nic.in In the form of a hydrochloride salt, such as 1,1,2-trimethylpropylamine hydrochloride, the amine is protonated to form an aminium salt. quora.comoxfordreference.com This protonation neutralizes the lone pair, significantly diminishing the amine's nucleophilicity, as the electrons are no longer available to attack electrophilic centers. libretexts.org
The general reaction is an acid-base equilibrium: R₃N + HCl ⇌ R₃NH⁺Cl⁻ quora.com
Consequently, for the amine to participate in reactions requiring nucleophilic attack, the free amine must typically be regenerated from its salt form by treatment with a base. ncert.nic.inoxfordreference.com This process removes the proton from the nitrogen, restoring the lone pair and its nucleophilic character. ncert.nic.in
However, recent research has explored the novel utility of amine hydrochloride salts as bifunctional reagents. For instance, in copper-catalyzed reactions, amine hydrochloride salts have been used for the aminochlorination of maleimides, where both the amine and the chloride components of the salt participate in the reaction. rsc.org This approach represents an innovative use of the salt form, moving beyond its traditional role as a simple amine precursor. rsc.org
Nucleophilic Reactions of the Amine Functionality
Once liberated from its hydrochloride salt, 1,1,2-trimethylpropylamine acts as a primary amine. The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. libretexts.orgchemguide.co.uk As nucleophiles, they react with a variety of electrophilic compounds, including alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org 1,1,2-Trimethylpropylamine is classified as a sterically hindered or bulky primary amine, and this steric bulk significantly influences its reactivity, often preventing multiple substitutions that are common with less hindered amines. galchimia.commasterorganicchemistry.com
Direct reaction on the aminium ion is generally not feasible due to the lack of nucleophilicity. The reactions described below pertain to the free amine, 1,1,2-trimethylpropylamine, which is the reactive species in these transformations.
Alkylation Reactions Alkylation of primary amines with alkyl halides is a standard method for preparing secondary and tertiary amines. chemguide.co.uk However, the reaction can be difficult to control, often yielding a mixture of mono- and di-alkylated products, as well as the tertiary amine and the quaternary ammonium (B1175870) salt. chemguide.co.uk
With a sterically hindered primary amine like 1,1,2-trimethylpropylamine, over-alkylation is less problematic. The bulky 1,1,2-trimethylpropyl group shields the nitrogen atom, making the secondary amine product even more sterically hindered and thus less reactive towards further alkylation. This steric hindrance can be exploited to achieve selective monoalkylation. rsc.org A general strategy involves using the amine hydrohalide salt in a competitive deprotonation/protonation environment to control the reaction. rsc.org
Interactive Table: Alkylation of Primary Amines
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
|---|---|---|---|
| Primary Amine (e.g., 1,1,2-Trimethylpropylamine) | Alkyl Halide (e.g., Bromoethane) | Secondary Amine | Nucleophilic substitution chemguide.co.uk |
| Primary Amine (excess) | Alkyl Halide | Secondary Amine (major) | Excess amine acts as a base chemguide.co.uk |
| Hindered Primary Amine | Alkyl Halide | Mono-alkylated Product | Steric hindrance prevents over-alkylation galchimia.com |
Acylation Reactions Primary amines readily react with acylating agents like acid chlorides and acid anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.inchemguide.co.uk The reaction with an acyl chloride is typically vigorous and is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. ncert.nic.in
R-NH₂ + R'-COCl → R-NH-CO-R' + HCl
For 1,1,2-trimethylpropylamine, acylation provides the corresponding N-(1,1,2-trimethylpropyl)amide. Recent methodologies have focused on the chemoselective acylation of primary amines, even in the presence of other nucleophilic groups like alcohols or secondary amines, using reagents like potassium acyltrifluoroborates under acidic conditions. acs.org
Interactive Table: Acylation of Primary Amines
| Reactant 1 | Reactant 2 | Product Type | Conditions |
|---|---|---|---|
| Primary Amine | Acyl Chloride (e.g., Ethanoyl chloride) | N-substituted Amide | Often violent, requires base ncert.nic.inchemguide.co.uk |
| Primary Amine | Acid Anhydride (e.g., Ethanoic anhydride) | N-substituted Amide | Slower than with acyl chloride, may require heat chemguide.co.uk |
| Primary Amine | Potassium Acyltrifluoroborate | N-substituted Amide | Acidic pH, aqueous media acs.org |
This compound as a Reagent in Organic Synthesis
Beyond its fundamental reactivity, this compound, and the corresponding free amine, serve as important reagents and ligands in a variety of advanced organic transformations.
While amines are primarily known for forming carbon-nitrogen bonds, they can play crucial roles in carbon-carbon bond-forming reactions. One such example is the Mannich reaction, a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone), which forms a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgmdpi.com
Furthermore, hindered primary amines like 1,1,2-trimethylpropylamine are key components in modern palladium-catalyzed cross-coupling reactions. While the direct outcome is often a C-N bond, the strategic use of these amines has broadened the scope of synthetic chemistry. nih.govacs.org For instance, the development of specialized biarylphosphine ligands has enabled the efficient Pd-catalyzed arylation of very hindered primary amines, a process that was previously challenging. nih.govnih.gov These advancements are critical for synthesizing bulky anilines, which are important structural motifs. galchimia.comnih.gov In some enzymatic or enzyme-mimicking systems, C-C bond formation can be initiated by the oxidation of a secondary amine moiety within a complex molecule. nih.gov
In the field of asymmetric catalysis, where the goal is to create chiral molecules with a specific three-dimensional arrangement, bulky amines and their derivatives can be employed as ligands for transition metal catalysts. nih.gov The steric and electronic properties of the ligand are crucial for controlling the stereochemical outcome of the reaction.
While 1,1,2-trimethylpropylamine itself is achiral, it can be incorporated into the structure of more complex, chiral ligands. For example, pyridine-oxazoline (PyOx) type ligands are widely used in asymmetric catalysis. nih.gov The synthesis of these privileged ligands often involves the condensation of a nitrile with an amino alcohol. The steric profile of bulky amine-derived structures can create a specific chiral environment around the metal center, guiding the enantioselectivity of transformations such as Pd-catalyzed arylations or Ir-catalyzed reactions. nih.govnih.gov The development of new P,N ligands containing bulky alkyl groups for iridium-catalyzed asymmetric reactions highlights the importance of steric hindrance in achieving high enantioselectivity. nih.gov
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov
Passerini Reaction The Passerini reaction is a three-component reaction that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org R¹-CHO + R²-COOH + R³-NC → R¹-CH(OCOR²)C(O)NHR³ As shown by the general mechanism, a primary amine is not a component of the classical Passerini reaction. Therefore, this compound does not directly participate in this transformation.
Ugi Reaction In contrast, the Ugi reaction is a four-component reaction that utilizes a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org A primary amine is an essential reactant in this process. wikipedia.org
The mechanism involves the initial formation of an imine from the amine and the carbonyl compound, which is then activated by the carboxylic acid. wikipedia.orgnumberanalytics.com This intermediate is attacked by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product. wikipedia.org
1,1,2-trimethylpropylamine, as a primary amine, is a suitable component for the Ugi reaction. The use of a sterically hindered amine can influence the reaction rate and the structural complexity of the resulting bis-amide library. mdpi.comorganicreactions.org The Ugi reaction's broad substrate scope allows for the incorporation of diverse and sterically demanding building blocks, making it a powerful tool in combinatorial chemistry and drug discovery. organic-chemistry.orgorganicreactions.org
Computational and Theoretical Studies on 1,1,2 Trimethylpropylamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) has become a primary method in quantum chemistry for its balance of accuracy and computational cost. It is frequently used to optimize molecular geometries and predict a wide range of properties for systems like amine hydrochlorides. researchgate.net In the case of 1,1,2-trimethylpropylamine hydrochloride, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional structure of the molecule in its lowest energy state.
Studies on similar hydrochloride salts, such as thiamine (B1217682) hydrochloride, have demonstrated the utility of DFT in characterizing molecular behavior and explaining experimental results at a molecular level. nih.govnih.gov For this compound, DFT would be employed to model the ionic interaction between the trimethylpropylammonium cation and the chloride anion, including the crucial N-H···Cl hydrogen bond.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Note: This data is representative and based on typical values from DFT calculations on similar aliphatic amine hydrochlorides.)
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Length | C-N | 1.50 Å |
| N-H | 1.04 Å | |
| C-C (t-butyl) | 1.54 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-N-C | 112.5° |
| H-N-C | 108.5° | |
| C-C-C (t-butyl) | 109.5° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The reactivity of a molecule can often be predicted by understanding the properties of just these two orbitals. youtube.com
For the formation of this compound, the key interaction is between the parent amine (1,1,2-trimethylpropylamine) and a proton (H+), typically from hydrochloric acid.
HOMO of 1,1,2-Trimethylpropylamine: The HOMO of the amine would be primarily located on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital makes the nitrogen atom the molecule's nucleophilic and basic center, readily donating its electrons to an electrophile like H+. youtube.com
LUMO of the Protonated Cation: Once protonated, the resulting 1,1,2-trimethylpropylammonium cation has a new LUMO. The energy and location of this LUMO would determine the electrophilicity of the cation in subsequent potential reactions.
The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability. FMO analysis is crucial for understanding reaction mechanisms and predicting the most likely sites of chemical attack. youtube.com
Table 2: Hypothetical Frontier Orbital Energies for 1,1,2-Trimethylpropylamine (Note: Values are illustrative for a typical aliphatic amine.)
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -9.5 | Represents the lone pair on the nitrogen; site of protonation. youtube.com |
| LUMO | +4.0 | Represents the lowest energy orbital to accept electrons. |
| HOMO-LUMO Gap | 13.5 | Indicates high kinetic stability of the parent amine. |
Molecular Modeling of Conformational Preferences and Energetics
Due to the presence of several single bonds, the 1,1,2-trimethylpropylammonium cation is a flexible molecule that can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them. researchgate.net
Computational methods, such as molecular mechanics or DFT, are used to perform this analysis. A common technique involves a systematic scan of the potential energy surface by rotating the molecule around specific dihedral angles (torsion angles). mdpi.com For the 1,1,2-trimethylpropylammonium ion, key rotations would be around the C-C and C-N bonds of the molecular backbone. This process maps out the conformational energy landscape, identifying energy minima that correspond to stable conformers (e.g., anti, gauche) and energy maxima that represent the transition states between them. A study on a related diamine dichloride successfully used this approach to find that the anti-anti-conformation represented the global energy minimum. mdpi.com
Simulation of Reaction Mechanisms and Transition States Involving Amine Hydrochlorides
Computational chemistry allows for the detailed simulation of chemical reaction pathways. The formation of this compound from its parent amine and hydrochloric acid is a classic acid-base reaction. youtube.com The amine's lone pair attacks the hydrogen of HCl, leading to the formation of an N-H bond and the dissociation of the H-Cl bond, resulting in the ammonium (B1175870) cation and a chloride anion. youtube.com
Simulations can model this entire process, identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. Advanced models can also simulate the subsequent precipitation of the amine hydrochloride salt from a solution, taking into account factors like chemical kinetics, nucleation, and particle growth. acs.org Such simulations are vital for understanding and optimizing industrial processes involving these salts.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental findings. For this compound, DFT calculations can provide accurate predictions of its NMR and vibrational spectra.
NMR Spectroscopy: By using methods like the Gauge-Including Projector Augmented Wave (GIPAW), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning peaks in experimentally obtained spectra. Such calculations have been successfully applied to other hydrochloride salts, like those of alanine (B10760859) and threonine, to understand the effects of structure and hydrogen bonding on NMR parameters. researchgate.net
Vibrational Spectroscopy: The same DFT calculations can predict the vibrational frequencies that correspond to peaks in the Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as the N-H stretch of the ammonium group or the C-N bond vibrations, providing a detailed molecular fingerprint.
In Silico Screening and Design of Novel Derivatives and Catalysts
In silico (computer-based) screening is a powerful strategy in modern chemistry for discovering new molecules with desired properties without synthesizing them first. This approach involves creating a virtual library of compounds and using computational tools to predict their activities. researchgate.netnih.gov
The structure of this compound can serve as a scaffold for the design of novel derivatives. By computationally modifying its structure—for instance, by changing the alkyl substituents—a large virtual library can be generated. These derivatives could then be screened for various applications:
Design of Novel Catalysts: Quaternary ammonium salts, which are related to protonated amine hydrochlorides, are known phase-transfer catalysts. In silico methods could be used to screen derivatives of 1,1,2-trimethylpropylamine for their potential to act as catalysts in specific organic reactions.
Screening for Biological Activity: The virtual library could be screened against biological targets (e.g., enzymes, receptors) using molecular docking simulations. This process predicts the binding affinity of each derivative, helping to identify potential lead compounds for drug discovery. mdpi.comnih.gov This approach has been used successfully to identify inhibitors for various enzymes. mdpi.com
Analytical Methodologies for 1,1,2 Trimethylpropylamine Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 1,1,2-Trimethylpropylamine hydrochloride, providing powerful tools for its separation from complex matrices and for its precise quantification.
Gas Chromatography (GC) for Volatile Amine Hydrochloride Analysis
Gas chromatography is a primary technique for the analysis of volatile amines. However, due to the low volatility of the hydrochloride salt, a sample preparation step is typically required to liberate the free amine. This can be achieved by a headspace technique where the sample is dissolved in a high-boiling point solvent and a strong base, such as imidazole, to deprotonate the amine hydrochloride. ijpsonline.com The volatile free amine can then be introduced into the GC system. Derivatization is another common strategy to improve the volatility and chromatographic behavior of amines. h-brs.de
For the analysis of the resulting volatile amine, specialized capillary columns are employed to achieve optimal separation and peak shape. Columns with a stationary phase designed for amines, such as the Agilent CP-Volamine, are often preferred as they minimize peak tailing, a common issue with amine analysis on standard columns. nih.gov Flame Ionization Detection (FID) is a robust and widely used detection method for the quantification of organic compounds like amines, offering a linear response over a wide concentration range. researchgate.netresearchgate.net
Table 1: Typical GC-FID Parameters for Volatile Amine Analysis
| Parameter | Typical Value |
|---|---|
| Column | Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) nih.gov |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | Initial temp. 50-60 °C, ramp to 200-250 °C |
| Injection Mode | Split or Splitless |
| Sample Preparation | Headspace with alkalization or derivatization ijpsonline.comh-brs.de |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of amine hydrochlorides. ijper.orgchemmethod.com
In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, which often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. orientjchem.org The pH of the mobile phase is a critical parameter for the analysis of amines and is usually maintained in the acidic range to ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape and retention time stability. ijper.org Detection is commonly performed using a UV detector; however, since simple alkylamines lack a significant chromophore, indirect UV detection or derivatization with a UV-absorbing or fluorescent tag may be necessary for sensitive detection. psu.edu
For the resolution of stereoisomers, chiral HPLC is the method of choice. This would involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of 1,1,2-Trimethylpropylamine, should it exist as a racemic mixture.
Table 2: Typical RP-HPLC Parameters for Amine Hydrochloride Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer) chemmethod.comorientjchem.org |
| pH | Acidic (e.g., pH 2.5-4.0) chemmethod.com |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Detector | UV/Vis (at low wavelength, e.g., ~210 nm) or after derivatization psu.eduresearchgate.net |
| Injection Volume | 10-20 µL |
Advanced Techniques for Trace Analysis in Complex Mixtures
The detection and quantification of trace amounts of this compound in complex matrices, such as environmental or biological samples, often require more advanced analytical techniques.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the pre-concentration and purification of analytes from complex samples. h-brs.deenv.go.jp For an amine hydrochloride, a cation-exchange SPE sorbent could be employed to retain the protonated amine, allowing for the removal of interfering matrix components. The retained analyte can then be eluted with a suitable solvent for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. After conversion of the hydrochloride to the free amine, GC-MS can provide not only quantification at very low levels but also structural confirmation based on the mass spectrum of the analyte. psu.edu
Method Validation and Quality Control Protocols in Chemical Research
To ensure the reliability and consistency of analytical data, the methods used for the analysis of this compound must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). orientjchem.orgresearchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. chemmethod.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Description |
|---|---|
| Specificity | Demonstrates no interference from impurities or matrix components. nih.gov |
| Linearity | Confirmed by a correlation coefficient (r²) close to 1. nih.gov |
| Precision | Expressed as Relative Standard Deviation (%RSD) of replicate measurements. ijpsonline.com |
| Accuracy | Measured as percent recovery of a known amount of spiked analyte. chemmethod.com |
| LOD & LOQ | Determined based on signal-to-noise ratio or standard deviation of the response. nih.gov |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, and temperature. researchgate.net |
Future Perspectives and Emerging Research Areas in 1,1,2 Trimethylpropylamine Hydrochloride Chemistry
Untapped Synthetic Potential and Methodological Innovations for Substituted Amines
The synthesis of sterically hindered amines, such as the parent amine of 1,1,2-trimethylpropylamine hydrochloride, is a well-known challenge in organic chemistry. Traditional methods like the direct alkylation of ammonia (B1221849) or less substituted amines often fail or give poor yields due to the increased nucleophilicity of the alkylated product and competing elimination reactions. This inherent difficulty has spurred the development of innovative synthetic strategies that could be applied to create a variety of substituted amines based on the 1,1,2-trimethylpropyl scaffold.
Detailed Research Findings:
Modern synthetic chemistry offers several powerful methods to overcome the challenges of steric hindrance. Reductive amination of a corresponding ketone, for instance, is a prominent pathway. libretexts.orglibretexts.org This two-part reaction involves the formation of an imine from a ketone, followed by its reduction using a suitable agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org Other established routes include the Hofmann and Curtius rearrangements, which transform amides and acyl azides, respectively, into primary amines with one less carbon atom. libretexts.org
More recent innovations focus on catalytic approaches. Photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions, enabling the synthesis of highly congested primary amines that were previously difficult to access. researchgate.net Furthermore, the development of specialized catalyst systems, such as heterobimetallic palladium-titanium complexes, has been shown to efficiently catalyze allylic aminations even with bulky secondary amine nucleophiles, a testament to the ongoing advancements in overcoming steric challenges. organic-chemistry.org These methods open up new avenues for creating novel derivatives of 1,1,2-trimethylpropylamine, which could then be converted to their hydrochloride salts for enhanced stability and solubility. gla.ac.uk
Table 1: Innovative Synthetic Methodologies for Sterically Hindered Amines
| Method | Description | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Reductive Amination | Two-step reaction involving the formation of an imine from a ketone or aldehyde, followed by reduction to an amine. libretexts.org | High versatility for producing primary, secondary, and tertiary amines. libretexts.org | Development of more efficient and selective reducing agents. libretexts.org |
| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one fewer carbon atom using a halogen, a strong base, and water. libretexts.org | Useful for accessing amines from readily available carboxylic acid derivatives. | Application to complex molecular scaffolds. |
| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to a primary amine. libretexts.org | Broad substrate scope and tolerance of various functional groups. | Development of milder reaction conditions. |
| Photoredox Catalysis | Use of light and a photosensitizer to catalyze the formation of C-N bonds via radical intermediates. researchgate.net | Enables the synthesis of highly congested amines under mild conditions. researchgate.net | Design of new photocatalysts and expansion of reaction scope. |
| Heterobimetallic Catalysis | Employment of complexes with two different metal centers (e.g., Pd-Ti) to facilitate challenging bond formations. organic-chemistry.org | Overcomes the low nucleophilicity of hindered amines and allows for catalysis at room temperature. organic-chemistry.org | Exploration of new metal combinations and ligand designs. |
Exploration in Advanced Material Applications and Polymer Chemistry
Amine hydrochlorides are increasingly recognized for their utility in materials science and polymer chemistry. The ionic nature and specific steric profile of the 1,1,2-trimethylpropylammonium ion suggest its potential as a functional component in the design of new polymers and advanced materials.
Detailed Research Findings:
Amine hydrochlorides can serve multiple roles in polymer synthesis. For example, poly(allylamine) hydrochloride is a well-known cationic polyelectrolyte used in the creation of multilayered films with biomedical applications. google.com The formation of amine hydrochloride salts is also a critical, albeit sometimes problematic, aspect of polyurethane synthesis. gla.ac.uk The bulky and non-nucleophilic character of the 1,1,2-trimethylpropylammonium cation could be harnessed as a cationic template or a phase-transfer catalyst in polymerization reactions where the cation's inertness is paramount.
The broader family of tetraalkylammonium salts (TAS), which share structural similarities with this compound, are widely used as electrolytes and additives in solar cell applications, such as perovskite and dye-sensitized solar cells. nih.govnih.gov These salts can act as interfacial layers, passivating defects and improving device efficiency and stability. nih.gov This suggests that sterically hindered amine hydrochlorides could be investigated for similar roles in optoelectronic devices, where their specific size and shape might offer advantages in controlling morphology and interfacial properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of the Compound | Rationale | Related Research |
|---|---|---|---|
| Polymer Synthesis | Cationic template or non-nucleophilic counter-ion. | The bulky cation can direct polymer structure without interfering in the polymerization reaction. | Studies on polyelectrolytes like poly(allylamine) hydrochloride. google.com |
| Phase-Transfer Catalysis | Catalyst for reactions between immiscible phases. | The organic cation can transport anionic reactants into an organic phase. | General principles of tetraalkylammonium salt catalysis. |
| Organic Electronics | Interfacial modifier in solar cells or LEDs. | The salt can passivate surface defects and influence the morphology of thin films. | Use of tetraalkylammonium salts in perovskite solar cells. nih.govnih.gov |
| Ion-Exchange Resins | Functional group for anion binding. | The cationic ammonium (B1175870) group can be incorporated into a polymer matrix to create materials for ion separation. | Established technology of ion-exchange chromatography. |
Interdisciplinary Research with Related Fields (e.g., Organometallic Chemistry, Supramolecular Chemistry)
The unique steric and electronic properties of 1,1,2-trimethylpropylamine and its hydrochloride salt make them attractive candidates for interdisciplinary research, particularly at the interface with organometallic and supramolecular chemistry.
Detailed Research Findings:
Organometallic Chemistry: Sterically hindered amines are highly valued as ligands in organometallic chemistry. youtube.comyoutube.com They can be used to stabilize reactive metal centers, control the coordination number of a complex, and influence the steric environment around the metal, thereby dictating the selectivity of catalytic reactions. nih.gov While the primary amine of 1,1,2-trimethylpropylamine can coordinate to a metal, its derivatives (e.g., secondary or tertiary amines with the same bulky alkyl group) could serve as non-coordinating bases or as "spectator ligands" that modulate the electronic properties of the metal center without directly participating in the reaction. The development of organometallic complexes featuring ligands derived from 1,1,2-trimethylpropylamine could lead to new catalysts for challenging transformations. organic-chemistry.org
Supramolecular Chemistry: Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. Ammonium salts are fundamental building blocks in this field, capable of forming intricate architectures through hydrogen bonding and ion-pairing. The 1,1,2-trimethylpropylammonium cation, with its specific size, shape, and charge distribution, could be used to direct the self-assembly of complex supramolecular structures. Research in this area could explore its use as a "guest" molecule within a larger "host" macrocycle or as a template for the formation of novel crystalline materials with tunable properties. The study of how this bulky cation interacts with different anions and host molecules could provide fundamental insights into the nature of non-covalent interactions.
Table 3: Interdisciplinary Research Opportunities
| Field | Concept | Potential Role of 1,1,2-Trimethylpropylamine/HCl | Key Interactions |
|---|---|---|---|
| Organometallic Chemistry | Ligand Design | As a bulky ligand to control the steric and electronic environment of a metal catalyst. youtube.comyoutube.com | Metal-ligand coordination bonds. |
| Non-Coordinating Base | As a sterically hindered base to deprotonate substrates without coordinating to the metal center. | Acid-base interactions. | |
| Supramolecular Chemistry | Host-Guest Chemistry | As a "guest" cation to be encapsulated by a "host" molecule, such as a crown ether or calixarene. | Ion-dipole and hydrogen bonding interactions. |
| Crystal Engineering | As a template to direct the formation of specific crystalline lattices with desired properties. | Ionic bonds and hydrogen bonds (N-H···Cl). |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 1,1,2-trimethylpropylamine hydrochloride?
- Synthesis : While direct synthesis data for the compound is limited, analogous amine hydrochlorides (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) are synthesized via nucleophilic substitution or reductive amination, followed by HCl salt formation. AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio/Reaxys models) can predict feasible routes by analyzing structural analogs .
- Characterization : Use NMR (¹H/¹³C) to confirm amine protonation and methyl group positions. FT-IR can verify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion presence. Elemental analysis ensures stoichiometric HCl incorporation .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- HPLC-MS/MS with reverse-phase C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) is optimal for separating polar amines. Capillary electrophoresis with UV detection (200–220 nm) is suitable for high-purity samples. Validate methods using spiked recovery experiments to account for matrix interference .
Q. How does the stability of this compound vary under different storage conditions?
- Conduct accelerated stability studies:
- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via TLC or HPLC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products.
- Hydrolysis : Test in buffered solutions (pH 1–13) at 25°C; use NMR to detect hydrolyzed byproducts (e.g., tertiary alcohols) .
Advanced Research Questions
Q. What experimental designs are recommended for studying the toxicokinetics and tissue distribution of this compound?
- In vivo models : Use radiolabeled (¹⁴C) compound in rodents via oral/gavage or dermal exposure. Sacrifice animals at intervals (e.g., 0.5, 2, 24 hrs) to measure tissue concentrations (brain, liver, fat) via scintillation counting. Compare with structurally similar chlorinated alkanes (e.g., 1,1,2-trichloroethane) to infer distribution patterns .
- In vitro absorption : Employ Franz diffusion cells with human/animal skin models to quantify percutaneous absorption rates .
Q. How can researchers resolve contradictions in neurotoxicity data across different experimental models?
- Case study : For CNS depression effects, reconcile discrepancies (e.g., varying EC₅₀ values) by standardizing exposure protocols (duration, concentration, species/strain). Cross-validate using in vitro neuronal models (e.g., SH-SY5Y cells) to assess GABA receptor modulation or mitochondrial dysfunction. Reference neurotoxic benchmarks from 1,1,2-trichloroethane studies, which show dose-dependent CNS depression via undefined mechanisms .
Q. What methodologies address challenges in detecting this compound at environmentally relevant concentrations?
- Sample pre-concentration : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., HLB cartridges) for water/soil samples. For air sampling, employ thermal desorption tubes with Tenax® adsorbents.
- Analytical limits : Optimize GC-ECD or LC-HRMS for sub-ppb detection. Cross-check against EPA/ECHA guidelines for chlorinated analogs to validate sensitivity thresholds .
Q. What strategies are effective for elucidating biomolecular interactions of this compound?
- Computational docking : Screen against amine-binding targets (e.g., monoamine oxidases, GPCRs) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD).
- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF. Compare with metabolic pathways of isopropylamine derivatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
